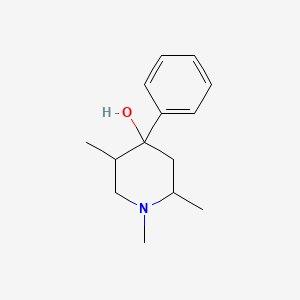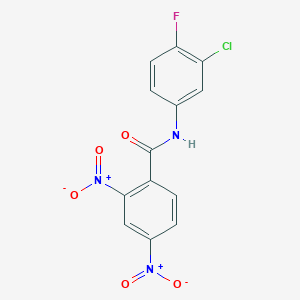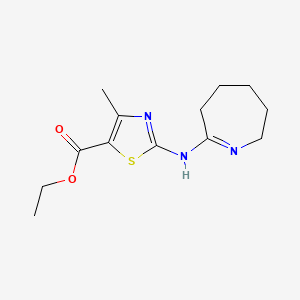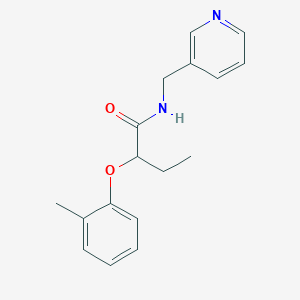![molecular formula C26H30N2O2 B5029647 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5029647.png)
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, also known as EPP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a significant effect on various biological processes.
作用机制
The mechanism of action of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine is not fully understood. However, it has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have several biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to inhibit the production of inflammatory mediators, which may contribute to its anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One advantage of using 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments is its high potency and selectivity. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have a significant effect on biological processes at low concentrations, which makes it a valuable tool for studying these processes. However, one limitation of using 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in lab experiments is its potential toxicity. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine. One area of research is the development of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine derivatives with improved potency and selectivity. Another area of research is the investigation of the potential use of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine and its potential therapeutic applications.
Conclusion
In conclusion, 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, or 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been found to have a significant effect on various biological processes, including the modulation of dopamine and serotonin receptors. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to have anti-inflammatory and anti-tumor properties. While 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has several advantages for lab experiments, its potential toxicity may limit its use in certain experiments. There are several future directions for research on 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine, including the investigation of its potential use in the treatment of neurological disorders and the development of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine derivatives with improved potency and selectivity.
合成方法
The synthesis method of 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine involves the reaction of 4-(2-bromoethynyl)benzyl alcohol with 1-(4-piperidinyl) piperidine-4-ol in the presence of cesium carbonate and copper iodide. The resulting compound is then reacted with 2-(1-piperidinylcarbonyl)phenol in the presence of cesium carbonate and copper iodide to yield 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine.
科学研究应用
1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been extensively studied for its potential therapeutic applications. It has been found to have a significant effect on various biological processes, including the modulation of dopamine and serotonin receptors. 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has also been found to have anti-inflammatory and anti-tumor properties. Additionally, 1-(4-ethynylbenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
[2-[1-[(4-ethynylphenyl)methyl]piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O2/c1-2-21-10-12-22(13-11-21)20-27-18-14-23(15-19-27)30-25-9-5-4-8-24(25)26(29)28-16-6-3-7-17-28/h1,4-5,8-13,23H,3,6-7,14-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLQJAODCCKLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)CN2CCC(CC2)OC3=CC=CC=C3C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029575.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5029581.png)
![ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5029598.png)



![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-3,4-dimethoxybenzamide](/img/structure/B5029637.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5029643.png)

![ethyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5029657.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B5029662.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B5029668.png)
![[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid hydrobromide](/img/structure/B5029669.png)